molecular formula C17H16N4O2 B12173405 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12173405
M. Wt: 308.33 g/mol
InChI Key: UCDKAUYXGUFYNH-UHFFFAOYSA-N
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Description

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines pyridine, oxazole, and cyclopentane rings, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multiple steps, starting from readily available pyridine derivatives. One common approach involves the annulation of a thiazole ring to a pyridine scaffold, followed by further functionalization to introduce the oxazole and cyclopentane rings . The reaction conditions often include the use of copper iodide as a catalyst and microwave irradiation to facilitate the formation of the desired heterocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is known to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways. This can lead to changes in cellular functions, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-N-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C17H16N4O2

Molecular Weight

308.33 g/mol

IUPAC Name

6-methyl-N-(pyridin-2-ylmethyl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C17H16N4O2/c1-10-14-15(16(22)19-9-11-5-2-3-8-18-11)12-6-4-7-13(12)20-17(14)23-21-10/h2-3,5,8H,4,6-7,9H2,1H3,(H,19,22)

InChI Key

UCDKAUYXGUFYNH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NCC4=CC=CC=N4

Origin of Product

United States

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